molecular formula C28H24F6N2O3 B14081527 (R)-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate

(R)-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate

Cat. No.: B14081527
M. Wt: 550.5 g/mol
InChI Key: PUJICWBMQMYISO-IWSVTGILSA-N
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Description

®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a quinuclidine moiety, and a benzoate ester, each contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Quinuclidine Moiety Introduction: The quinuclidine moiety can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the quinoline derivative.

    Vinyl Group Addition: The vinyl group can be added through a Heck reaction, involving the coupling of a halogenated quinoline derivative with an alkene in the presence of a palladium catalyst.

    Benzoate Ester Formation: The final step involves esterification, where the hydroxyl group of the quinoline derivative reacts with 3,5-bis(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the quinoline core can undergo oxidation to form a quinone derivative.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation conditions.

    Substitution: The trifluoromethyl groups on the benzoate ester can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Products with nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the quinuclidine moiety can interact with acetylcholine receptors. The benzoate ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Quinuclidine Derivatives: Compounds like quinuclidine itself, which is used as a catalyst in organic synthesis.

    Benzoate Esters: Compounds like methyl benzoate, which is used as a flavoring agent and solvent.

Uniqueness

The uniqueness of ®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C28H24F6N2O3

Molecular Weight

550.5 g/mol

IUPAC Name

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-hydroxyquinolin-4-yl)methyl] 3,5-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C28H24F6N2O3/c1-2-15-14-36-8-6-16(15)11-24(36)25(21-5-7-35-23-4-3-20(37)13-22(21)23)39-26(38)17-9-18(27(29,30)31)12-19(10-17)28(32,33)34/h2-5,7,9-10,12-13,15-16,24-25,37H,1,6,8,11,14H2/t15-,16-,24-,25+/m0/s1

InChI Key

PUJICWBMQMYISO-IWSVTGILSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)OC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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